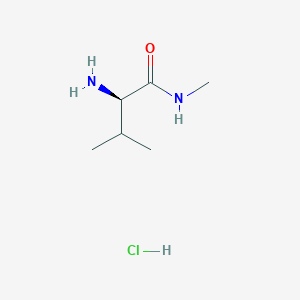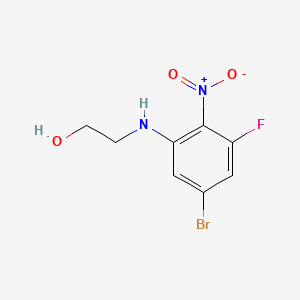
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an asymmetric carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-3-methylbutanoic acid with a methylating agent, followed by the introduction of a hydrochloride group to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, purity, and consistency of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality.
化学反応の分析
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for treating specific diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-amino-N,3-dimethylbutanamide;hydrochloride: The stereoisomer of the compound with different spatial arrangement.
2-amino-3-methylbutanoic acid: A precursor in the synthesis of the compound.
N-methyl-2-amino-3-methylbutanamide: A related compound with a different substitution pattern.
Uniqueness
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
特性
分子式 |
C6H15ClN2O |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1 |
InChIキー |
PPEBJEOKRFEESV-NUBCRITNSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC)N.Cl |
正規SMILES |
CC(C)C(C(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)




![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)





